Cas no 2169767-09-1 (ethyl 2-(1Z)-3-ethylcyclohexylideneacetate)

ethyl 2-(1Z)-3-ethylcyclohexylideneacetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(1Z)-3-ethylcyclohexylideneacetate
- ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate
- 2169767-09-1
- EN300-1460633
-
- Inchi: 1S/C12H20O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h9-10H,3-8H2,1-2H3/b11-9-
- InChI Key: PHGJGKNKXYJRTN-LUAWRHEFSA-N
- SMILES: O(CC)C(/C=C1/CCCC(CC)C/1)=O
Computed Properties
- Exact Mass: 196.146329876g/mol
- Monoisotopic Mass: 196.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 3.3
ethyl 2-(1Z)-3-ethylcyclohexylideneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460633-2500mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 2500mg |
$1903.0 | 2023-09-29 | ||
Enamine | EN300-1460633-1.0g |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1460633-100mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 100mg |
$855.0 | 2023-09-29 | ||
Enamine | EN300-1460633-10000mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 10000mg |
$4176.0 | 2023-09-29 | ||
Enamine | EN300-1460633-500mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 500mg |
$933.0 | 2023-09-29 | ||
Enamine | EN300-1460633-1000mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 1000mg |
$971.0 | 2023-09-29 | ||
Enamine | EN300-1460633-5000mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 5000mg |
$2816.0 | 2023-09-29 | ||
Enamine | EN300-1460633-250mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 250mg |
$893.0 | 2023-09-29 | ||
Enamine | EN300-1460633-50mg |
ethyl 2-[(1Z)-3-ethylcyclohexylidene]acetate |
2169767-09-1 | 50mg |
$816.0 | 2023-09-29 |
ethyl 2-(1Z)-3-ethylcyclohexylideneacetate Related Literature
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on ethyl 2-(1Z)-3-ethylcyclohexylideneacetate
Ethyl 2-(1Z)-3-Ethylcyclohexylideneacetate: A Comprehensive Overview
Ethyl 2-(1Z)-3-ethylcyclohexylideneacetate, with the CAS number 2169767-09-1, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with an ethyl group at the 3-position and an acetate ester group at the 2-position, with the double bond adopting a (1Z) configuration. The compound's structure endows it with distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of ethyl 2-(1Z)-3-ethylcyclohexylideneacetate typically involves a combination of organic synthesis techniques, including alkylation, acylation, and stereoselective double bond formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, which has been highlighted in several studies published in leading chemistry journals. For instance, researchers have explored the use of transition metal catalysts to achieve high enantioselectivity in the synthesis of similar compounds, which could potentially be adapted for the preparation of ethyl 2-(1Z)-3-ethylcyclohexylideneacetate.
One of the key features of ethyl 2-(1Z)-3-ethylcyclohexylideneacetate is its stereochemistry, particularly the (1Z) configuration of the double bond. This stereochemistry plays a crucial role in determining the compound's reactivity and physical properties. Recent studies have demonstrated that the Z configuration can influence the molecule's ability to participate in various chemical reactions, such as Diels-Alder reactions or other cycloaddition processes. For example, a study published in Organic Chemistry Frontiers explored the use of this compound as a dienophile in Diels-Alder reactions, highlighting its potential as a versatile building block in organic synthesis.
In terms of applications, ethyl 2-(1Z)-3-ethylcyclohexylideneacetate has shown promise in several areas. Its structural features make it an attractive candidate for use as an intermediate in pharmaceutical synthesis or as a precursor for advanced materials. For instance, researchers have investigated its potential as a chiral auxiliary in asymmetric synthesis, leveraging its stereochemical properties to induce asymmetry in target molecules. Additionally, its ability to form stable complexes with certain metal ions has been explored for applications in catalysis and materials science.
Recent research has also focused on understanding the physical properties of ethyl 2-(1Z)-3-ethylcyclohexylideneacetate, particularly its thermal stability and solubility characteristics. Studies conducted at leading research institutions have revealed that this compound exhibits good thermal stability under mild conditions, making it suitable for use in various industrial processes. Furthermore, its solubility properties have been optimized through modifications to its structure, enabling broader applicability across different solvent systems.
The environmental impact and sustainability aspects of ethyl 2-(1Z)-3-ethylcyclohexylideneacetate have also come under scrutiny in recent years. Researchers have explored methods to synthesize this compound using greener chemistry principles, such as employing biodegradable solvents or reducing waste generation during production. These efforts align with global trends toward sustainable chemical manufacturing and highlight the importance of developing eco-friendly processes for valuable compounds like ethyl 2-(1Z)-3-ethylcyclohexylideneacetate.
In conclusion, ethyl 2-(1Z)-3-ethylcyclohexylideneacetate is a compound with significant potential across multiple fields due to its unique structure and properties. Ongoing research continues to uncover new insights into its synthesis, reactivity, and applications, ensuring that this molecule remains at the forefront of organic chemistry and materials science.
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